molecular formula C16H14O3 B123896 Ketoprofen-d3 CAS No. 159490-55-8

Ketoprofen-d3

Numéro de catalogue B123896
Numéro CAS: 159490-55-8
Poids moléculaire: 257.3 g/mol
Clé InChI: DKYWVDODHFEZIM-FIBGUPNXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ketoprofen is a nonsteroidal anti-inflammatory drug (NSAID) of the propionic acid derivative group, known for its analgesic, antipyretic, and anti-inflammatory effects. It inhibits the body's production of prostaglandin, which contributes to inflammation and pain. Initially synthesized in France in 1967, ketoprofen was introduced for anti-inflammatory use in 1973 and is now available in approximately 80 countries. It has been extensively used for the treatment of rheumatoid arthritis and osteoarthritis, with over 3 million patient-years of therapeutic experience .

Synthesis Analysis

Ketoprofen has been synthesized through various methods, including the aminolysis of ketoprofen benzotriazolide with different amines to form ketoprofenamides, which are potential prodrugs of ketoprofen . Additionally, solid-state compounds with ketoprofen have been synthesized, where ketoprofen acts as a ligand coordinated to metals in the form of bidentate bonds . The synthesis of molecularly imprinted polymers (MIPs) for ketoprofen has also been reported, which are used for selective solid-phase extraction from wastewater .

Molecular Structure Analysis

The molecular structure of ketoprofen has been studied using density functional theory (DFT) calculations and Raman spectroscopy. Nine different geometries corresponding to energy minimum conformations were identified, with only one being experimentally detected in condensed phase spectra . The carboxylate group in ketoprofen coordinates to metals as a bidentate ligand, as suggested by infrared spectroscopy .

Chemical Reactions Analysis

Ketoprofen undergoes various chemical reactions, including photochemical transformations. The kinetics and mechanism of its photolytic transformation in aqueous solutions have been studied, revealing the formation of oxygenated primary products and the involvement of water molecules in the reaction mechanism . Time-resolved resonance Raman spectroscopy has also been used to investigate the photochemistry of (S)-ketoprofen, indicating the formation of a triplet state and subsequent cross-coupling reactions .

Physical and Chemical Properties Analysis

The molecular mobility of amorphous ketoprofen has been investigated using broadband dielectric spectroscopy (BDS), revealing multiple relaxation processes and establishing ketoprofen as a fragile glass former . The pharmacokinetics of ketoprofen and its enantiomers have been studied, showing little stereoselectivity and rapid, almost complete absorption when given orally . Solid-state compounds of ketoprofen with trivalent lanthanides have been characterized using various spectroscopic and thermal analysis techniques, providing insights into the composition, coordination mode, structure, thermal behavior, and thermal decomposition of ketoprofen .

Applications De Recherche Scientifique

Adsorption and Degradation in Soils

Ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID), is often found in treated wastewater and can leach into soils. Research shows that ketoprofen is not strongly adsorbed in various U.S. soils, suggesting its potential to move with percolating water. The adsorption is positively related to soil organic matter content. Additionally, microbial degradation is a dominant pathway for ketoprofen degradation in soils (Xu, Wu, Chen, & Chang, 2009).

Degradation by Sulfate Radical-Based Oxidation

The degradation of Ketoprofen in aqueous solutions through sulfate radical-based advanced oxidation processes (SR-AOPs) has been studied. Factors like temperature, pH, and water matrix significantly influence ketoprofen degradation. The findings suggest that SR-AOPs can be effective for remediating Ketoprofen-contaminated water (Feng, Song, Lv, & Liu, 2017).

Enantiomers in Clinical Pharmacokinetics

Ketoprofen has little stereoselectivity in its pharmacokinetics, and its enantiomers do not seem to interact with one another. This information is crucial for understanding the drug's pharmacokinetics and optimizing its therapeutic applications (Jamali & Brocks, 1990).

Skin Delivery via Peptide Dendrimer-Conjugates

Studies have shown that peptide dendrimer conjugates of ketoprofen enhance skin permeation when combined with non-invasive modalities like iontophoresis, offering potential for transdermal drug delivery (Hegde et al., 2017).

Free Radicals from Light Exposed Ketoprofen

Research on ketoprofen's photodynamic action reveals the generation of superoxide anion, hydroxyl radical, and singlet oxygen upon light exposure. These radicals may contribute to the drug's phototoxicity and photosensitization effects (Nakajima, Tahara, Yoshimura, & Nakazawa, 2005).

Ecotoxicity in Aquatic Organisms

Ketoprofen's presence in surface waters poses risks to aquatic organisms. Studies on zebrafish show that ketoprofen induces developmental changes and affects biochemical enzymes, antioxidant levels, and histopathological aspects in liver tissue, indicating its potential ecological impact (Rangasamy et al., 2018).

Muscle Function and sEMG Activity Post-Eccentric Exercise

Ketoprofen has been evaluated for its effects on muscle soreness and isometric force recovery after high-force eccentric exercise. It attenuates perceived muscle soreness and enhances maximal isometric force recovery, indicating its potential use in sports medicine and rehabilitation (Sayers et al., 2001).

White-Rot Fungus-Mediated Degradation

The white-rot fungus Trametes versicolor effectively degrades ketoprofen in a liquid medium, suggesting a biological approach to mitigating its environmental impact. This process involves the transformation of ketoprofen into various intermediates, potentially leading to mineralization (Marco-Urrea et al., 2010).

Co-Loaded Poly (Lactic-Co-Glycolic Acid) Microspheres for Arthritis Treatment

Ketoprofen, in combination with microRNA-124, has been loaded into poly (lactic-co-glycolic acid) microspheres, demonstrating enhanced effectiveness in suppressing arthritis in rats. This novel therapeutic strategy suggests potential for combined drug delivery systems in treating rheumatoid arthritis (Yu et al., 2018).

Percutaneous Absorption Characterization

Studies on the percutaneous absorption of ketoprofen have characterized its absorption in human cadaver trunk skin, providing insights into the effectiveness of different formulations for transdermal drug delivery, which could be significant in pain management (Bassani, Banov, & Phan, 2016).

Mécanisme D'action

Target of Action

Ketoprofen-d3, like its parent compound Ketoprofen, primarily targets the enzymes Prostaglandin G/H synthase 1 and 2 , also known as Cyclooxygenase-1 and -2 (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are lipid compounds that mediate various physiological processes such as inflammation, pain, and fever .

Mode of Action

This compound exerts its therapeutic effects by inhibiting the activity of COX-1 and COX-2 enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response and associated symptoms . The blocking of cyclooxygenase enzyme is reversible .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-1 and COX-2, this compound disrupts the synthesis of prostaglandins from arachidonic acid . This leads to a decrease in prostaglandin levels, which in turn reduces inflammation, pain, and fever .

Result of Action

The molecular and cellular effects of this compound are primarily related to its anti-inflammatory action. By inhibiting the synthesis of prostaglandins, this compound can reduce inflammation and associated symptoms such as pain and fever . In addition, it has been shown to induce apoptosis and inhibit autophagy in certain cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been cited as an environmental contaminant that raises concerns for ecological well-being . Its presence in the environment can potentially affect various organisms and disrupt ecological functions

Safety and Hazards

Ketoprofen-d3 should be handled in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes . It should be stored locked up in a well-ventilated place with the container kept tightly closed . It is toxic if swallowed and may cause skin and eye irritation .

Propriétés

IUPAC Name

2-(3-benzoylphenyl)-3,3,3-trideuteriopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYWVDODHFEZIM-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

159490-55-8
Record name 159490-55-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

α-(3-(1-Phenylethenyl)phenyl)propionaldehyde (36 g) obtained in Example 4 was dissolved in 250 ml of benzene and 250 ml of water was further added thereto with vigorous stirring to prepare a suspension. Then, 2 liter of 2% aqueous solution of potassium permanganate was dropped little by little over 1.5 hours. After the dropping, stirring was continued for 18 hours at room temperature. After the reaction, it was acidified by adding concentrated sulfuric acid and was treated by adding 35 g of sodium sulfite. After that, 500 ml of water was added and extraction was carried out three times with 150 ml of ether. The ether solution was washed with water and it was extracted with 5% aqueous solution of sodium hydroxide. The aqueous layer was acidified by adding hydrochloric acid and extracted again with ether, which was followed by washing with water, drying with anhydrous magnesium sulfate, and filtration. The ether was then removed by reduced-pressure evaporation. Finally, 20 g of α(3-benzoylphenyl)propionic acid (ketoprofen) was obtained by re-crystallization from benzene/petroleum ether mixture. The melting point and spectrum were the same as those of an authentic sample.
Name
α-(3-(1-Phenylethenyl)phenyl)propionaldehyde
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
35 g
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
reactant
Reaction Step Five
Name
Quantity
250 mL
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

α-(3-(1-Phenylethenyl)phenyl)propionic acid (35 g) obtained in Example 5 was dissolved in 250 ml of benzene and 250 ml of water was further added thereto with vigorous stirring to prepare a suspension. Then, 2 liter of 2% aqueous solution of potassium permanganate was dropped little by little over 1.5 hours. After the dropping, stirring was continued for 18 hours at room temperature. After the reaction, it was acidified by adding concentrated sulfuric acid and was treated by adding 35 g of sodium sulfite. After that, 500 ml of water was added and extraction was carried out three times with 150 ml of ether. The ether solution was washed with water and it was extracted three times with 200 ml of 5% aqueous solution of sodium hydroxide. It was then acidified by adding hydrochloric acid and extracted again three times with 150 ml of ether, which was followed by washing with water, drying with anhydrous magnesium sulfate, and filtration. The ether was then removed by reduced-pressure evaporation. Finally, 20 g of α-(3-benzoylphenyl)propionic acid (ketoprofen) was obtained by re-crystallization from benzene/petroleum ether mixture. The melting point and spectrum were the same as those of an authentic sample.
Name
α-(3-(1-Phenylethenyl)phenyl)propionic acid
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
35 g
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
250 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

α-(3-(1-Phenylethenyl)propionic acid methyl ester (36 g) obtained in Example 7 was dissolved in 250 ml of benzene and 250 ml of water was further added thereto with vigorous stirring to prepare a suspension. Then, 2 liter of 2% aqueous solution of potassium permanganate was dropped little by little over 1.5 hours. After the dropping, stirring was continued for 18 hours at room temperature. After the reaction, the reaction mixture was acidified by adding concentrated sulfuric acid and was treated by adding 35 g of sodium sulfite. After that, 500 ml of water was added and extraction was carried out three times with 150 ml of ether. The ether solution was washed with water. The remaining layer was hydrolyzed with 5% aqueous solution of sodium hydroxide at the refluxing temperature for 5 hours. After cooling, the aqueous layer was washed with ether. The aqueous layer was acidified by adding hydrochloric acid and extracted again with ether, which was followed by washing with water, drying with anhydrous magnesium sulfate, and filtration. Ether was then removed by reduced-pressure evaporation to obtain crude product. Finally, 23 g of α-(3-benzoylphenyl)propionic acid (ketoprofen) was obtained by re-crystallization from benzene/petroleum ether mixture. The melting point and spectrum were the same as those of an authentic sample.
[Compound]
Name
benzene petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(1-Phenylethenyl)propionic acid methyl ester
Quantity
36 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
35 g
Type
reactant
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Six
Name
Quantity
250 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

A mixture of 20 g of 2-benzoyl-cyclohexanone, 21.6 g of ethyl pyruvate and 0.2 g of p-toluenesulfonic acid is heated at 150° for 15 hours. There is removed that fraction which distills at 1 mm (Hg up to 150°) and the residue is heated for 10 hours at 230° with 5 parts by weight of pyridine hydrochloride. After cooling the raw reaction products are poured in water and extracted with ether. The residue which is obtained after evaporation of the solvent is steam distilled. The part which does not distil is extracted with ether, the ether solution is dried well over sodium sulfate and to the dried solution there is added diethylamine until a clearly alkaline pH is reached. There thus precipitates a mixture of diethylamine salts from which, through fractional crystallization with hexane-ethyl acetate there is obtained the diathylamine salt of m-benzoyl-hydratropic acid m.p. 102°-104°. The free acid is obtained therefrom with the usual techniques.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ketoprofen-d3
Reactant of Route 2
Reactant of Route 2
Ketoprofen-d3
Reactant of Route 3
Ketoprofen-d3
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ketoprofen-d3
Reactant of Route 5
Reactant of Route 5
Ketoprofen-d3
Reactant of Route 6
Ketoprofen-d3

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.